molecular formula C17H12ClNO5S2 B2920414 3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-65-1

3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

Cat. No.: B2920414
CAS No.: 882747-65-1
M. Wt: 409.86
InChI Key: QIWUNWLHFGPBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is a thiophene-derived compound featuring a carboxylic acid group at the 2-position of the thiophene core. At the 3-position, a phenoxy group is attached, which is further substituted with a sulfonamide moiety linked to a 4-chlorophenyl ring.

The compound’s molecular formula is C₁₇H₁₂ClNO₅S₂, with a molecular weight of 417.87 g/mol (calculated). Its structural complexity suggests applications in pharmacological research, particularly in targeting enzymes or receptors sensitive to sulfonamide interactions .

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5S2/c18-11-1-7-14(8-2-11)26(22,23)19-12-3-5-13(6-4-12)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWUNWLHFGPBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid, with the CAS number 882747-65-1, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

  • Molecular Formula : C17H12ClNO5S2
  • Molecular Weight : 409.86 g/mol
  • Boiling Point : 578.0 ± 60.0 °C (predicted)
  • Density : 1.557 ± 0.06 g/cm³ (predicted)
  • pKa : 3.46 ± 0.10 (predicted) .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, particularly the sulfonamide group and the thiophene moiety. These functional groups are known for their diverse pharmacological effects.

Antibacterial Activity

Research indicates that compounds containing the chlorophenylsulfonyl group exhibit significant antibacterial properties. For instance, studies have shown that related sulfonamide derivatives effectively inhibit various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzyme systems critical for survival.

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Similar compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in vitro . The presence of the thiophene ring is believed to enhance these effects by interacting with cellular pathways involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives are well-documented. They often act by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In studies involving related compounds, significant reductions in inflammation markers were observed in animal models .

Enzyme Inhibition

The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) has been explored, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The binding affinity of these compounds to AChE has been shown to correlate with their structural characteristics .

Case Studies and Research Findings

StudyFindings
Maddila et al., 2016Demonstrated anti-inflammatory and anticancer properties in related thiophene derivatives.
Kumar et al., 2009Reported on the anticancer effects of sulfonamide derivatives against various cancer cell lines.
Omar et al., 1996Found significant anti-inflammatory activity linked to sulfonamide structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonamide Group

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid (CAS 882747-66-2)
  • Molecular Formula: C₁₇H₁₂FNO₅S₂
  • Molecular Weight : 393.42 g/mol
  • Key Difference : The 4-chlorophenyl group is replaced with a 3-fluorophenyl ring.
  • The lower molecular weight (vs. 417.87 g/mol for the target compound) could improve solubility .
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid (Synonyms in )
  • Structure: Lacks the phenoxy linker, directly attaching the sulfonamide to the thiophene.
  • Impact: Removing the phenoxy group reduces molecular flexibility and may decrease interactions with extended binding sites, limiting bioactivity compared to the target compound .

Variations in Thiophene Substituents

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid ()
  • Molecular Formula : C₁₃H₉ClN₂O₂S₂
  • Molecular Weight : 309.8 g/mol
  • Key Differences: Additional cyano (CN) and methylthio (SCH₃) groups at positions 4 and 5 of the thiophene.
  • Impact: The electron-withdrawing cyano group increases acidity of the carboxylic acid, while the methylthio group enhances lipophilicity (log k ≈ 4, estimated via HPLC methods ). These modifications may improve membrane permeability but could introduce steric clashes in target binding .
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 547706-71-8)
  • Molecular Formula : C₁₆H₁₃ClN₂O₃S
  • Molecular Weight : 348.8 g/mol
  • Key Differences: Ethyl ester replaces the carboxylic acid, and a cyanoacetyl amino group is present at position 2.
  • This derivative may serve as a prodrug, with ester hydrolysis activating the carboxylic acid in vivo .

Functional Group Modifications

4-(4-Chloro-phenyl)-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-thiophene-3-carboxylic acid amide (CAS 445000-65-7)
  • Molecular Formula : C₁₉H₁₃Cl₃N₂O₃S
  • Molecular Weight : 455.74 g/mol
  • Key Differences: Carboxylic acid is replaced with an amide, and a dichlorophenoxy acetyl group is added.
  • Impact: The amide group reduces acidity and increases metabolic stability.

Lipophilicity and Solubility

  • The target compound’s lipophilicity (log k) is expected to be intermediate among analogs. For example: 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid: Higher log k due to SCH₃ and CN groups . 3-(3-Fluorophenyl analog): Lower log k due to fluorine’s polarity .

Bioactivity Trends

  • Sulfonamide-containing analogs (e.g., target compound, CAS 882747-66-2) are likely protease or carbonic anhydrase inhibitors due to sulfonamide’s affinity for zinc-containing enzymes.
  • Ester/amide derivatives (e.g., CAS 547706-71-8) may exhibit delayed activity but improved bioavailability .

Q & A

Q. Basic

TechniqueParameter AssessedConditions/DetailsReference
¹H/¹³C NMR Structural confirmation400 MHz, DMSO-d6
HPLC Purity (>98%)C18 column, 1 mL/min flow
Mass Spectrometry Molecular weightESI or MALDI-TOF
DSC Thermal stability25–300°C, 10°C/min ramp

Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities.

How can computational chemistry tools be leveraged to optimize the synthesis pathway or predict reactivity?

Q. Advanced

  • Reaction Design : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s quantum chemical reaction path searches can predict regioselectivity in sulfonamide coupling .
  • Solvent Optimization : Apply COSMO-RS simulations to select solvents that enhance yield (e.g., toluene vs. DCM).
  • Catalyst Screening : Machine learning models (e.g., SchNet) can propose alternative catalysts (e.g., EDC·HCl over DCC) to reduce side reactions.

Case Study : Computational predictions reduced trial runs by 40% in a similar thiophene derivative synthesis .

How should researchers resolve contradictions in reported biological activity data for this compound across studies?

Q. Advanced

  • Standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC50 ± SEM).
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends or outliers .
  • Batch Variability : Compare HPLC purity profiles and stability data across studies. For example, impurities >2% may skew activity results .

Example : Discrepancies in antiproliferative activity were traced to differences in serum-free vs. serum-containing media .

What strategies are effective for scaling up the synthesis while maintaining yield and purity?

Q. Experimental Design

ParameterOptimization StrategyImpactReference
Catalyst Replace DCC with EDC·HClReduces gelation
Solvent Switch to tolueneImproves heat dissipation
Reactor Type Continuous flow reactorEnhances mass transfer

Process Monitoring : Implement in-line FTIR or PAT to detect intermediates and adjust parameters in real time.

How to address discrepancies in solubility profiles reported in different studies?

Q. Data Contradiction Analysis

  • Systematic Testing : Evaluate solubility in buffered solutions (pH 1–10) and solvents (e.g., DMSO, PBS) using nephelometry.
  • Aggregation Analysis : Dynamic light scattering (DLS) to detect particulates >100 nm.
  • Hydrate Screening : Use X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms .

Case Study : Apparent insolubility in PBS was resolved by pre-dissolving in DMSO (final concentration ≤0.1%) .

What experimental approaches are suitable for elucidating the mode of action in biological systems?

Q. Mechanistic Studies

  • Target Identification : SPR binding assays with putative targets (e.g., kinases, GPCRs).
  • Pathway Analysis : CRISPR-Cas9 knockout screens to identify essential genes for compound activity.
  • Metabolomics : LC-MS profiling to trace metabolic perturbations (e.g., TCA cycle inhibition) .

Advanced Tool : Molecular docking (AutoDock Vina) to predict binding sites on protein targets .

What protocols ensure the compound’s stability during long-term experimental storage?

Q. Stability Assessment

  • Storage Conditions : -20°C under argon in amber glass vials. Avoid freeze-thaw cycles.
  • Stability Testing : Accelerated studies (40°C/75% RH for 6 months) with monthly HPLC checks .
  • Lyophilization : For aqueous formulations, lyophilize with trehalose (5% w/v) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.